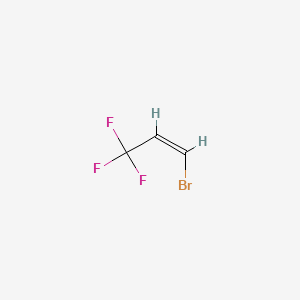

(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene

Description

Significance of Halogenated Alkenes in Modern Organic Synthesis

Halogenated alkenes, or haloalkenes, are organic compounds that contain at least one halogen atom bonded to a carbon-carbon double bond. libretexts.org They are fundamental reagents in organic synthesis due to their ability to undergo a wide variety of chemical transformations. numberanalytics.com The presence of the halogen atom and the double bond creates a versatile platform for constructing new molecular frameworks.

The addition of halogens like chlorine (Cl₂) and bromine (Br₂) across the double bond of an alkene is a key reaction that forms vicinal dihalides, compounds with halogens on adjacent carbons. fiveable.memasterorganicchemistry.com This reaction is stereospecific, typically resulting in an anti-addition, where the two halogen atoms add to opposite faces of the double bond. masterorganicchemistry.comorganicchemistrytutor.com This stereochemical control is crucial in the synthesis of complex target molecules. The reaction with bromine, in particular, is often used as a chemical test for the presence of alkenes, as the characteristic reddish-brown color of bromine disappears upon reaction. chemguide.co.uk

Halogenated alkenes serve as important intermediates in a multitude of synthetic pathways. They can be used to create a range of functional groups, expanding their utility in building diverse chemical structures. Their reactivity makes them valuable in the pharmaceutical, agrochemical, and materials science industries for the synthesis of novel compounds with desired properties. numberanalytics.com

The Trifluoromethyl Group: Electronic and Steric Influence in Molecular Design

The trifluoromethyl (-CF₃) group is a cornerstone in modern medicinal chemistry and materials science due to its unique electronic and steric properties. mdpi.comwikipedia.org It is one of the most powerful electron-withdrawing groups used in organic chemistry, a property that stems from the high electronegativity of the three fluorine atoms. nih.gov This strong inductive effect can significantly influence the reactivity of nearby functional groups. nih.gov

Incorporating a trifluoromethyl group into a molecule can lead to profound changes in its characteristics:

Increased Lipophilicity : The -CF₃ group enhances a molecule's ability to dissolve in fats and lipids, which can improve its absorption and transport across biological membranes. mdpi.com

Metabolic Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. chinesechemsoc.orgmdpi.com This makes the trifluoromethyl group highly resistant to metabolic breakdown, a desirable trait in drug design that can increase a drug's half-life. mdpi.comwikipedia.org

Binding Affinity : The electronic and steric nature of the -CF₃ group can be fine-tuned to enhance the binding interactions between a drug molecule and its biological target. mdpi.combohrium.com

The trifluoromethyl group is bulkier than a methyl group and its presence can create steric hindrance, influencing the molecule's conformation and interaction with its environment. mdpi.comnih.gov This combination of potent electronic effects and distinct steric profile makes the -CF₃ group a critical tool for molecular design. mdpi.com

| Property Comparison of Functional Groups | |

| Functional Group | Key Characteristics |

| Trifluoromethyl (-CF₃) | Strong electron-withdrawing, high lipophilicity, high metabolic stability, significant steric bulk. mdpi.comnih.gov |

| Methyl (-CH₃) | Electron-donating, lower lipophilicity, susceptible to metabolic oxidation. wikipedia.org |

| Chlorine (-Cl) | Electron-withdrawing, sterically similar to -CF₃ but with different electronic effects. mdpi.com |

Historical Development of Research on Brominated and Trifluoromethylated Compounds

The study of organohalogen compounds has a rich history. Bromine itself was discovered in 1826 by Antoine-Jérôme Balard. Its initial applications were modest, but the use of silver bromide in photography in 1840 marked its entry as an industrial chemical. The development of brominated compounds expanded significantly in the 20th century, with applications ranging from sedatives and agricultural chemicals to flame retardants and gasoline additives.

The field of organofluorine chemistry began to gain significant traction in the mid-20th century with the discovery of new methods for synthesizing compounds containing the highly stable carbon-fluorine bond. numberanalytics.com The first investigations into the biological activity of trifluoromethyl groups date back to 1927. wikipedia.org An early synthetic method for creating trifluoromethylated compounds was developed by Frédéric Swarts in 1892, using antimony fluoride (B91410). wikipedia.org Over the decades, research has led to the development of numerous reagents and methods for introducing the trifluoromethyl group into organic molecules, reflecting its growing importance. chinesechemsoc.orgwikipedia.org The combination of bromine and trifluoromethyl groups on a single molecule, as seen in (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene, represents the convergence of these two mature areas of chemical research.

Current Research Landscape and Strategic Importance of this compound

This compound is a compound of significant interest in contemporary chemical synthesis. It serves as a versatile building block for introducing the trifluoromethylpropenyl group into various molecules. One of its key applications is in the synthesis of other valuable fluorinated compounds. For instance, its isomer, (E)-1-Bromo-3,3,3-trifluoropropene-1, is used in the preparation of 3,3,3-Trifluoropropyne (B1345459). chemicalbook.com The class of bromo-trifluoropropenes, including the (Z)-isomer, is considered important for creating intermediates used in the pharmaceutical and agrochemical industries. google.com

The presence of both a reactive bromine atom and a stabilizing trifluoromethyl group on the double bond makes this compound a strategically important reagent. The bromine atom can be readily displaced or used in coupling reactions, while the trifluoromethyl group imparts its characteristic properties to the final product. Research continues to explore the full potential of this and related compounds as precursors for novel materials and biologically active molecules. mdpi.com

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 149597-48-8 alfachemch.comapolloscientific.co.uk |

| Molecular Formula | C₃H₂BrF₃ echemi.comalfachemch.com |

| Molecular Weight | 174.947 g/mol echemi.comalfachemch.com |

| Boiling Point | 57-58°C echemi.comalfachemch.com |

| Density | 1.728 g/cm³ echemi.comalfachemch.com |

| Refractive Index | 1.394 echemi.comalfachemch.com |

| Purity | ≥97% apolloscientific.co.uk |

| Stability | Stable under normal temperature and pressure. alfachemch.com |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1-bromo-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZHWZVROHBBAM-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\Br)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149597-48-8 | |

| Record name | (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of Z 1 Bromo 3,3,3 Trifluoroprop 1 Ene

Pathways of Nucleophilic Attack on the Olefinic System

The reactivity of (Z)-1-bromo-3,3,3-trifluoroprop-1-ene towards nucleophiles is profoundly influenced by the electronic properties of its substituents. The molecule features a carbon-carbon double bond, a bromine atom, and a trifluoromethyl (CF₃) group. The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic pull creates a significant electron deficiency in the π-system of the double bond, making it susceptible to attack by electron-rich species (nucleophiles).

The primary mechanism for nucleophilic attack on this vinylic system is nucleophilic vinylic substitution, which typically proceeds through an addition-elimination pathway. In this mechanism, the nucleophile attacks the carbon atom of the double bond that is beta to the trifluoromethyl group. This initial attack breaks the π-bond and forms a new carbon-nucleophile bond, resulting in a resonance-stabilized carbanionic intermediate. The negative charge on this intermediate is delocalized, with significant density on the carbon atom alpha to the CF₃ group, which helps to stabilize the intermediate. In the subsequent step, the leaving group, in this case, the bromide ion (Br⁻), is eliminated, and the carbon-carbon double bond is reformed, yielding the substituted product.

The general pathway can be summarized as follows:

Addition Step: A nucleophile (Nu⁻) adds to the C2 carbon of the propene chain, forming a carbanionic intermediate.

Elimination Step: The bromide ion is expelled from the C1 carbon, restoring the double bond and resulting in the final substituted product.

This reactivity is characteristic of electron-deficient alkenes, where the presence of strong electron-withdrawing groups activates the double bond for nucleophilic attack. rsc.org The electron-withdrawing nature of the two fluorine atoms in similar compounds, such as gem-difluoroallenes, has been shown to render adjacent carbon atoms electron-deficient and thus susceptible to nucleophilic attack. rsc.org

Radical Reactions and Their Initiators

This compound is also reactive towards radical species. These reactions are typically initiated by thermal or photochemical decomposition of a radical initiator, such as peroxides (ROOR), or by direct photolysis.

Reaction with Hydroxyl Radicals (OH•)

Theoretical studies have extensively investigated the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl radicals (OH•). chemistrysteps.comlumenlearning.com These studies, employing high-level quantum chemical calculations, have identified several possible reaction pathways. The main reaction channels involve the interaction of the OH radical with the carbon-carbon double bond. chemistrysteps.comlumenlearning.com

Six distinct reaction pathways were explored, with the most favorable ones being those related to the unsaturated C=C bond. chemistrysteps.comlumenlearning.com The primary pathways are:

OH Radical Addition: The hydroxyl radical adds to one of the carbons of the double bond. This is a major channel, leading to the formation of a bromo-trifluoro-hydroxypropyl radical intermediate.

Hydrogen Abstraction: The hydroxyl radical abstracts a hydrogen atom from the olefinic system to form water (H₂O).

The calculations indicate that the OH addition and H-atom abstraction channels are the dominant reaction pathways, while other potential reactions, such as those leading to the formation of BrOH, play a negligible role. chemistrysteps.comlumenlearning.com

| Reaction Channel | Products | Significance |

| OH Addition | CF₃CHC(OH)H + Br | Major Pathway lumenlearning.com |

| H Abstraction (from C2) | CF₃CCBrH + H₂O | Major Pathway lumenlearning.com |

| H Abstraction (from C1) | CF₃CHCBr + H₂O | Major Pathway lumenlearning.com |

Reaction with Hydrogen Radicals (H•)

The reaction with hydrogen radicals (H•) typically occurs as part of the radical-chain addition of hydrogen bromide (HBr) across the double bond, initiated by peroxides or light. ucsb.edustudymind.co.uk In this process, a bromine radical (Br•) is first generated, which then adds to the alkene. The resulting carbon-centered radical abstracts a hydrogen atom from HBr to complete the addition and propagate the chain.

The key step involving a hydrogen radical is the abstraction of a hydrogen atom from a suitable donor by a carbon-centered radical. The regioselectivity of the initial radical attack (by Br•, not H•) is governed by the stability of the resulting carbon radical intermediate. For fluorinated propenes, the bromine radical will add to the carbon atom that results in the most stable radical intermediate. In the case of 1,3,3,3-tetrafluoropropene, photochemical reaction with HBr leads to a mixture of adducts, demonstrating the complexity of radical additions in such systems. researchgate.net The general mechanism for radical addition of HBr, which involves hydrogen abstraction, proceeds as follows:

Initiation: A radical initiator (e.g., ROOR) decomposes to form radicals (RO•), which then react with HBr to generate a bromine radical (Br•).

Propagation Step 1: The Br• radical adds to the double bond of this compound. This addition occurs at the C2 position to form a more stable radical at the C1 position, which is stabilized by the adjacent bromine atom.

Propagation Step 2: The resulting bromo-trifluoro-propyl radical abstracts a hydrogen atom from an HBr molecule, yielding the final product and regenerating a Br• radical to continue the chain. ucsb.edu

Electrophilic Additions and Substitutions on the Vinylic Moiety

Electrophilic attack is a characteristic reaction of electron-rich alkenes. However, in this compound, the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group significantly deactivates the double bond towards electrophiles. This deactivation arises because the CF₃ group destabilizes the formation of any adjacent positive charge, such as in a carbocation intermediate, which is a key step in typical electrophilic addition reactions.

Research on the electrophilic addition to alkenes bearing CF₃ groups confirms their reduced basicity compared to simple alkenes like ethylene. Consequently, electrophilic additions to such electron-deficient alkenes are substantially slower and require more powerful electrophiles or catalytic activation. Nearby electron-withdrawing groups are known to slow down electrophilic addition reactions by destabilizing the carbocation intermediate.

Therefore, standard electrophilic additions, such as the addition of hydrogen halides (e.g., HBr) under non-radical conditions, are not expected to be favorable for this compound. While not impossible, such reactions would likely require harsh conditions or specialized, highly reactive electrophilic reagents.

Transition Metal-Catalyzed Transformations of Bromotrifluoropropenes

Transition metal catalysis provides powerful tools for the functionalization of halogenated alkenes like this compound. The carbon-bromine bond is a key site for such transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions for Functionalization

Cross-coupling reactions are among the most important methods for creating C-C bonds in modern organic synthesis. rsc.org For substrates like bromotrifluoropropenes, the vinylic C-Br bond can readily participate in various transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions typically involve a catalytic cycle with a transition metal catalyst, most commonly based on palladium or nickel.

Studies on analogous compounds provide insight into the potential transformations of this compound. For instance, nickel-catalyzed arylation of 3-bromo-3,3-difluoropropene has been successfully developed, demonstrating the utility of these building blocks. Similarly, nickel and cobalt catalysts have been employed for the alkylation and arylation of the closely related 1-chloro-3,3,3-trifluoroprop-1-ene with organozinc reagents and aryl bromides. These methods are valued for their broad substrate scope and tolerance of various functional groups.

The general scheme for a palladium-catalyzed Suzuki cross-coupling reaction would involve:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: A boronic acid (or its corresponding boronate ester) transfers an organic group to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.

These transition metal-catalyzed reactions represent a versatile strategy for elaborating the structure of this compound, incorporating a wide range of new functionalities.

Other Catalytic Conversions

Beyond the more common transformations, this compound and its isomers are valuable substrates in a variety of other catalytic conversions, enabling the synthesis of complex trifluoromethylated molecules. Palladium-catalyzed reactions, in particular, have been explored for their efficiency in forming new carbon-carbon bonds.

A notable example is the Heck-type reaction. While studies on this compound itself are not extensively detailed in this specific context, the closely related isomer, 2-bromo-3,3,3-trifluoropropene, undergoes palladium-catalyzed Heck-type reactions with acrylamides. researchgate.net This process yields 3-trifluoromethylated 1,3-butadienes, which are important structural motifs in synthetic chemistry. researchgate.net The reaction proceeds efficiently under mild conditions and demonstrates high regioselectivity. researchgate.net Mechanistic investigations suggest the involvement of a secondary trifluoromethylated alkyl radical in similar transformations. beilstein-journals.org

Another significant catalytic conversion is the Suzuki cross-coupling reaction. Although detailed reports on the direct Suzuki coupling of this compound are limited, extensive research on analogous (Z)-1-bromo-1-fluoroalkenes demonstrates the potential for highly stereoselective transformations. nih.govlookchem.com In these reactions, the geometry of the starting bromo-fluoroalkene is crucial in determining the stereochemistry of the resulting product. nih.govlookchem.com For instance, the Suzuki coupling of (Z)-1-bromo-1-fluoroalkenes with aryl boronic acids can lead to the stereoselective formation of (E)-α-fluorostilbenes. nih.govlookchem.com This highlights the potential for controlling the double bond geometry in the product by selecting the appropriate starting isomer.

Furthermore, cycloaddition reactions offer another avenue for the catalytic conversion of trifluoromethylated propenes. A base-mediated [3+2] cycloaddition of N-acyl α-amino acids with 2-bromo-3,3,3-trifluoropropene has been shown to produce 3-trifluoromethylpyrroles with a high degree of regioselectivity. organic-chemistry.org This reaction proceeds without the need for a metal catalyst, instead utilizing a base to generate the 1,3-dipole precursor in situ. organic-chemistry.org

The following table summarizes key aspects of these catalytic conversions involving isomers and analogues of this compound.

| Reaction Type | Substrate | Catalyst/Reagents | Product | Key Findings |

| Heck-type Reaction | 2-Bromo-3,3,3-trifluoropropene and Acrylamides | Pd(0) catalyst | 3-Trifluoromethylated 1,3-butadienes | High regioselectivity, mild conditions. researchgate.net |

| Suzuki Coupling | (Z)-1-Bromo-1-fluoroalkenes and Aryl Boronic Acids | Palladium catalyst, Base | (E)-α-Fluorostilbenes | Highly stereoselective, retention of stereochemistry. nih.govlookchem.com |

| [3+2] Cycloaddition | 2-Bromo-3,3,3-trifluoropropene and N-Acyl α-Amino Acids | Base (e.g., DABCO, Cs2CO3) | 3-Trifluoromethylpyrroles | High regioselectivity, metal-free. organic-chemistry.org |

Stereochemical Control and Regioselectivity in Reactivity and Product Formation

The stereochemical and regiochemical outcomes of reactions involving this compound and its isomers are critically influenced by the substrate's structure, the catalytic system, and the reaction conditions. The presence of the trifluoromethyl group and the bromine atom on the double bond introduces significant electronic and steric effects that direct the course of chemical transformations.

Stereochemical Control:

The stereochemistry of the double bond in this compound is a key determinant of the product's stereochemistry in many reactions. This is particularly evident in palladium-catalyzed cross-coupling reactions. For instance, in Suzuki couplings of similar (Z)-1-bromo-1-fluoroalkenes, the reaction often proceeds with retention of configuration at the double bond, leading to the formation of the corresponding (E)-alkene product. nih.govlookchem.com The choice of the (Z)- or (E)-isomer of the starting material directly dictates the stereochemical outcome, allowing for the selective synthesis of a desired stereoisomer. nih.govlookchem.com

The following table illustrates the stereochemical control observed in the Suzuki coupling of a related bromo-fluoroalkene.

| Starting Material | Coupling Partner | Catalyst System | Product | Stereochemical Outcome |

| (Z)-1-Bromo-1-fluoroalkene | Aryl Boronic Acid | Palladium catalyst, Base | (E)-α-Fluorostilbene | Stereoselective formation of the (E)-isomer. nih.govlookchem.com |

| (E)-1-Bromo-1-fluoroalkene | Aryl Stannane | Palladium catalyst | (Z)-α-Fluorostilbene | Stereospecific formation of the (Z)-isomer in Stille coupling. nih.gov |

Regioselectivity:

The regioselectivity of reactions involving trifluoromethylated propenes is largely governed by the electronic and steric properties of the substituents. In the case of 2-bromo-3,3,3-trifluoropropene, Heck-type reactions with acrylamides exhibit high regioselectivity, with the aryl or vinyl group adding to the terminal carbon of the acrylamide. researchgate.net

Similarly, in the base-mediated [3+2] cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-acyl α-amino acids, a high level of regioselectivity is observed in the formation of the resulting 3-trifluoromethylpyrrole. organic-chemistry.org The trifluoromethyl and bromo groups on the propene play a crucial role in directing the orientation of the cycloaddition. organic-chemistry.org Control experiments have suggested that the reaction proceeds through an oxazolone (B7731731) intermediate, and the inherent electronic and steric biases of the reactants lead to the preferential formation of one regioisomer. organic-chemistry.org

The following table provides examples of the regioselectivity observed in these reactions.

| Reaction Type | Substrates | Product | Regiochemical Outcome |

| Heck-type Reaction | 2-Bromo-3,3,3-trifluoropropene, Acrylamide | 3-Trifluoromethylated 1,3-butadiene | High regioselectivity for addition to the terminal carbon of the acrylamide. researchgate.net |

| [3+2] Cycloaddition | 2-Bromo-3,3,3-trifluoropropene, N-Acyl α-Amino Acid | 3-Trifluoromethylpyrrole | High regioselectivity in the formation of the pyrrole (B145914) ring. organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of Z 1 Bromo 3,3,3 Trifluoroprop 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of (Z)-1-bromo-3,3,3-trifluoroprop-1-ene in solution. The combination of ¹⁹F, ¹³C, and ¹H NMR provides a complete picture of the connectivity and stereochemistry of the molecule.

Fluorine-19 NMR is exceptionally sensitive for the analysis of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov For this compound, the three fluorine atoms of the trifluoromethyl (CF₃) group are chemically equivalent and would be expected to give rise to a single resonance. The chemical shift of this resonance is highly indicative of the electronic environment. Typically, CF₃ groups attached to an sp²-hybridized carbon appear in a characteristic region of the ¹⁹F NMR spectrum. Due to the electron-withdrawing nature of the adjacent double bond and the bromo-substituent, the fluorine nuclei are deshielded. This would result in a downfield shift compared to simple aliphatic trifluoromethyl groups. The signal would be expected to appear as a doublet due to coupling with the vicinal olefinic proton (H-2). The magnitude of this ³JHF coupling constant provides further structural information.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| -CF₃ | -60 to -65 | Doublet (d) | ³JHF ≈ 7-10 |

Note: Chemical shifts are referenced to CFCl₃. Data is predicted based on typical values for similar structural motifs.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Three distinct signals are expected for the three carbon atoms in this compound. The carbon of the trifluoromethyl group (C-3) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), which is typically a large coupling constant. The olefinic carbons, C-1 and C-2, will also exhibit coupling to the fluorine atoms, albeit with smaller coupling constants (²JCF and ³JCF respectively). The chemical shifts of the olefinic carbons are influenced by the substituents. The carbon atom bearing the bromine (C-1) would be expected to appear at a higher chemical shift (downfield) compared to the other olefinic carbon (C-2) due to the electronegativity and anisotropic effects of bromine.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| C-1 | 115-125 | Doublet of Quartets (dq) | ²JCF ≈ 30-40, ¹JCH ≈ 160-170 |

| C-2 | 125-135 | Doublet of Quartets (dq) | ³JCF ≈ 5-10, ¹JCH ≈ 160-170 |

| C-3 | 120-130 | Quartet (q) | ¹JCF ≈ 270-280 |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS). Data is predicted based on established ranges for similar compounds. libretexts.org

The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two non-equivalent olefinic protons. These protons will appear as a complex multiplet system due to mutual coupling (³JHH) and coupling to the three fluorine atoms of the CF₃ group (³JHF and ⁴JHF). The stereochemistry of the double bond is definitively confirmed by the magnitude of the ³JHH coupling constant. For a (Z)-isomer, the cis-coupling constant is expected to be in the range of 6-12 Hz. The proton on C-1 (H-1) will be coupled to the proton on C-2 (H-2) and will also show a smaller long-range coupling to the fluorine atoms (⁴JHF). The proton on C-2 (H-2) will be coupled to H-1 and will exhibit a more significant coupling to the vicinal fluorine atoms (³JHF). This results in a doublet of quartets for H-2 and a doublet of quartets for H-1, although the latter's quartet structure from the four-bond coupling may be less resolved.

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

|---|---|---|---|

| H-1 | 6.5-7.0 | Doublet of Quartets (dq) | ³JHH ≈ 7-9, ⁴JHF ≈ 1-2 |

| H-2 | 7.0-7.5 | Doublet of Quartets (dq) | ³JHH ≈ 7-9, ³JHF ≈ 7-10 |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS). Coupling constants are predicted based on typical values for cis-alkenes and fluoroalkenes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| =C-H Stretch | 3050-3150 | Medium | Medium |

| C=C Stretch | 1630-1660 | Medium-Weak | Strong |

| C-F Stretches (CF₃) | 1100-1350 | Very Strong | Medium |

| C-H Bend (out-of-plane) | 890-950 | Strong | Weak |

| C-Br Stretch | 500-600 | Strong | Strong |

Note: These are general ranges and the exact frequencies can be influenced by the specific molecular environment.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For this compound (C₃H₂BrF₃), the expected monoisotopic mass is approximately 173.9292 Da. libretexts.org The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for halogenated alkenes include the loss of a halogen atom or a hydrohalic acid. For this compound, prominent fragmentation peaks would be expected corresponding to the loss of a bromine atom ([M-Br]⁺) and the loss of a fluorine atom ([M-F]⁺). The trifluoromethyl group is relatively stable, so the loss of CF₃ may also be observed.

Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₃H₂⁷⁹BrF₃]⁺ | 173.9292 | Molecular Ion (⁷⁹Br isotope) |

| [C₃H₂⁸¹BrF₃]⁺ | 175.9272 | Molecular Ion (⁸¹Br isotope) |

| [C₃H₂F₃]⁺ | 95.0115 | Loss of Bromine radical |

| [C₃H₂BrF₂]⁺ | 154.9323 | Loss of Fluorine radical |

| [CF₃]⁺ | 69.0024 | Trifluoromethyl cation |

Note: m/z values are for the most abundant isotopes. libretexts.org

X-ray Crystallography of Co-crystals or Derivatives for Definitive Structural Determination

While obtaining a single crystal of the low-boiling point this compound for X-ray diffraction analysis is inherently difficult, this technique remains the gold standard for unambiguous structural determination. A viable strategy would be the synthesis of a solid derivative or the formation of a co-crystal with another molecule that promotes crystallization. A successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles, definitively confirming the (Z)-stereochemistry of the double bond. For instance, a study on a related compound, (Z)-2-(2-chloro-3,3,3-trifluoroprop-1-enyl)-6-methoxyphenyl acetate, utilized X-ray crystallography to confidently assign the Z-configuration when NMR data was inconclusive. Such an analysis for a derivative of this compound would provide invaluable benchmark data for validating theoretical calculations and interpreting the spectroscopic data of the parent compound.

Theoretical and Computational Investigations on Z 1 Bromo 3,3,3 Trifluoroprop 1 Ene

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic makeup and potential reactivity of (Z)-1-bromo-3,3,3-trifluoroprop-1-ene. These methods allow for the detailed exploration of the molecule's potential energy surface, providing insights into stable conformations, transition states, and reaction pathways.

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the reaction mechanisms involving halogenated propenes. A notable study focused on the atmospheric degradation of 1-bromo-3,3,3-trifluoropropene (BTP), which exists as both (Z) and (E) isomers, by hydroxyl (OH) radicals. mdpi.comnih.gov These investigations are crucial for determining the atmospheric lifetime and environmental impact of such compounds.

The reaction between BTP and OH radicals can proceed through several pathways, including OH addition to the C=C double bond and H-atom abstraction. mdpi.com Theoretical calculations have been performed at a high level of theory, such as CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p), to map out the potential energy surfaces (PES) for these reactions. mdpi.comnih.gov

For 1-bromo-3,3,3-trifluoropropene, six distinct reaction pathways with the OH radical were investigated. mdpi.com The primary reaction channels were identified as the OH addition to the carbon-carbon double bond and H-atom abstraction from the double bond carbons. mdpi.comnih.gov The products leading to CF3CHCH + BrOH and COHF2CHCBrH + F were found to be negligible. mdpi.comnih.gov The geometries, reaction enthalpies, and energy barriers for each pathway have been determined, and canonical transition-state theory with Wigner tunneling correction was used to predict rate constants over a wide temperature range (290–3000 K). mdpi.comnih.gov

The calculated energy barriers for the main reaction pathways provide insight into the kinetics and dominant reaction mechanisms.

| Reaction Pathway | Description | Calculated Energy Barrier (kcal/mol) |

| OH Addition | Addition of OH radical to the C=C double bond | Specific values depend on the site of addition |

| H-Abstraction | Abstraction of a hydrogen atom by the OH radical | Specific values depend on the H atom abstracted |

| Br-Abstraction | Abstraction of the bromine atom by the OH radical | Higher energy barrier, less favorable |

| F-Abstraction | Abstraction of a fluorine atom by the OH radical | Higher energy barrier, less favorable |

Note: Specific energy barrier values from detailed computational studies are required for a complete data table.

These DFT studies are essential for understanding the atmospheric chemistry of this compound and predicting its environmental fate.

While DFT is a workhorse for reaction mechanisms, high-accuracy ab initio methods are often employed for the precise prediction of spectroscopic parameters and detailed energy landscapes. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, when combined with large basis sets, can provide reliable predictions of vibrational frequencies, NMR chemical shifts, and rotational constants.

For halogenated alkenes, the accurate calculation of vibrational frequencies often requires the use of scaling factors to account for anharmonicity and the approximate nature of the theoretical methods. nist.govnist.govnih.gov The scaling factors are method-dependent and are crucial for comparing theoretical spectra with experimental data. nist.govnist.govnih.gov For instance, the B3LYP functional with a 6-31+G(d,p) basis set is a common choice for obtaining a balance between accuracy and computational cost in predicting vibrational spectra of organic molecules. nih.gov

Predicting 19F NMR chemical shifts is another area where ab initio methods are valuable, especially for distinguishing between isomers of fluorinated compounds. nih.gov The process typically involves geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) NMR calculation. nih.gov The accuracy of these predictions can be improved by using appropriate scaling factors or by performing calculations in a continuum solvent model to approximate the experimental conditions. nih.gov

Conformational Analysis and Isomerization Barriers of the Olefinic System

This compound has a stereoisomer, (E)-1-bromo-3,3,3-trifluoroprop-1-ene. The stability difference and the energy barrier for isomerization between these two forms are important aspects of its chemistry. Computational methods can be used to explore the potential energy surface connecting the (Z) and (E) isomers. The transition state for the Z/E isomerization typically involves rotation around the C=C double bond, which has a significant energy barrier. researchgate.netresearchgate.net

Computational studies on similar substituted butadienes and anilines have shown that the rotational barrier is influenced by the electronic effects of the substituents. researchgate.net For this compound, the electron-withdrawing trifluoromethyl group and the bromine atom will significantly influence the electronic structure of the double bond and thus the isomerization barrier.

A typical computational workflow to determine the isomerization barrier would involve:

Optimization of the ground state geometries of both the (Z) and (E) isomers.

Locating the transition state structure for the isomerization process using methods like QST2 or QST3 in Gaussian or similar algorithms in other quantum chemistry packages.

Performing frequency calculations to confirm the nature of the stationary points (minima for isomers and a single imaginary frequency for the transition state).

Calculating the energy difference between the ground states and the transition state to determine the activation energy for isomerization.

| Isomer | Relative Energy (kcal/mol) | Isomerization Barrier (kcal/mol) |

| This compound | Value | Value |

| (E)-1-Bromo-3,3,3-trifluoroprop-1-ene | Value | Value |

Note: This table requires specific computational data for this compound to be populated.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its interactions with other molecules and the effects of a solvent. mit.edugithub.io These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions over time.

For fluorinated hydrocarbons, MD simulations have been used to understand their hydrophobic nature and their interactions at interfaces. pnas.orgmdpi.com The development of accurate force fields is crucial for the reliability of MD simulations. For this compound, a force field would need to accurately describe the partial charges on the atoms, the van der Waals interactions of the fluorine and bromine atoms, and the torsional potential around the C-C single bond.

Solvent effects can significantly influence the properties and reactivity of a solute. numberanalytics.comnih.gov MD simulations with explicit solvent molecules can provide a detailed picture of the solvation shell around this compound. Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in quantum chemical calculations to approximate the effect of the solvent as a continuous dielectric medium. numberanalytics.comcdnsciencepub.com The choice of model depends on the specific property being investigated and the desired level of accuracy.

Elucidation of Structure-Reactivity Relationships through Computational Models

Computational models are instrumental in establishing quantitative structure-activity relationships (QSAR) and more broadly, structure-reactivity relationships. researchgate.netnih.gov For halogenated alkenes, reactivity is often governed by the electrophilic nature of the double bond, which is influenced by the substituents. researchgate.netnumberanalytics.comlibretexts.org

The trifluoromethyl group in this compound is strongly electron-withdrawing, which deactivates the double bond towards electrophilic attack compared to non-fluorinated propenes. libretexts.org The bromine atom has a more complex effect, with its inductive electron-withdrawing effect and its ability to participate in resonance.

Computational descriptors can be used to quantify these effects and build models that predict reactivity. Key descriptors for halogenated alkenes include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. These are crucial in predicting reactivity in pericyclic and addition reactions.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Atomic Charges: Calculated atomic charges (e.g., from Mulliken population analysis or Natural Bond Orbital analysis) can provide insight into the polarization of bonds and the reactivity of specific atoms.

Applications of Z 1 Bromo 3,3,3 Trifluoroprop 1 Ene As a Synthetic Building Block

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

The primary application of (Z)-1-bromo-3,3,3-trifluoroprop-1-ene is as a precursor for constructing larger, fluorine-containing organic molecules. The presence of the C-Br bond allows it to readily participate in numerous palladium-catalyzed cross-coupling reactions, which are fundamental C-C bond-forming transformations in organic chemistry. wikipedia.orgwikipedia.orglibretexts.org These reactions enable chemists to couple the trifluoromethyl-substituted vinyl group with various organic fragments, including aryl, vinyl, and alkyl groups.

Key transformations involving this compound include:

Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon single bond. wikipedia.orgorganic-chemistry.org It is widely used to synthesize substituted styrenes and polyolefins. wikipedia.org The reaction generally proceeds with retention of the double bond's stereochemistry. wikipedia.orglookchem.com

Sonogashira Coupling: This involves the coupling of the vinyl bromide with a terminal alkyne. libretexts.orgwikipedia.org It is a powerful method for constructing conjugated enynes, which are important structural motifs in many natural products and functional materials. libretexts.orgorganic-chemistry.org The reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

Heck Reaction: In this reaction, the vinyl bromide is coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method provides a direct route to functionalized dienes and other unsaturated systems. researchgate.net

These palladium-catalyzed reactions are valued for their high efficiency, functional group tolerance, and, crucially, their ability to control stereochemistry. The use of this compound as a starting material in these reactions allows for the direct incorporation of the (Z)-3,3,3-trifluoroprop-1-enyl moiety into target molecules.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Product Type | Typical Catalytic System |

| Suzuki-Miyaura Coupling | Organoboronic Acids/Esters (R-B(OR)₂) | (Z)-R-CH=CH-CF₃ (Substituted Alkenes) | Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, KF) wikipedia.orgorganic-chemistry.orgnih.gov |

| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | (Z)-R-C≡C-CH=CH-CF₃ (Conjugated Enynes) | Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) Cocatalyst (e.g., CuI), Amine Base libretexts.orgwikipedia.orgorganic-chemistry.org |

| Heck Reaction | Alkenes (R-CH=CH₂) | (Z,E)-R-CH=CH-CH=CH-CF₃ (Dienes) | Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., Et₃N, NaOAc) wikipedia.orgorganic-chemistry.orgbeilstein-journals.org |

Role in the Construction of Bioactive Scaffolds: Principles of Fluoro-Compound Design

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance biological activity. rsc.orgdovepress.com Fluorine and fluorine-containing groups like trifluoromethyl (CF₃) can profoundly alter a molecule's physical and chemical properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity. nih.govnih.gov

This compound serves as a key reagent for introducing the trifluoromethyl-vinyl scaffold into potential bioactive compounds. The principles behind this design strategy include:

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic degradation by enzymes like cytochrome P450. dovepress.comnih.gov Replacing a metabolically vulnerable C-H bond with a C-F bond or introducing a CF₃ group can block metabolic pathways, thereby increasing the drug's half-life and bioavailability. nih.gov

Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of a molecule, influencing non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets. This can lead to enhanced binding affinity and potency.

Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes. This is a critical factor for oral bioavailability and distribution within the body, including the central nervous system. nih.gov

Furthermore, the stereochemically defined alkene of this compound can act as a stable mimic of other chemical groups. For instance, trisubstituted alkenyl fluorides can serve as bioisosteres for the amide bond in peptides. nih.gov One stereoisomer can mimic the natural peptide bond, while the other can induce a specific turn in the peptide structure, offering a powerful tool for probing biological function and designing more stable peptide-based therapeutics. nih.gov

Table 2: Impact of Fluorine/CF₃ Group on Molecular Properties in Bioactive Scaffolds

| Property | General Effect of Fluorine/CF₃ Incorporation | Rationale |

| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage. dovepress.com |

| Binding Affinity | Modulated (Often Increased) | Altered electronic properties can enhance interactions with biological targets. nih.gov |

| Lipophilicity | Increased | The CF₃ group significantly increases lipophilicity, affecting membrane permeability. nih.gov |

| Conformation | Constrained | The stereochemistry of the fluorinated alkene can lock the molecule into a specific shape, which can be beneficial for receptor binding. nih.gov |

Intermediates in the Development of Advanced Materials (General Applications)

The unique properties imparted by fluorine are also highly valuable in materials science. Fluorinated polymers and organic materials often exhibit desirable characteristics such as high thermal stability, chemical resistance, and specific optical and electronic properties. This compound can be used as a monomer or an intermediate in the synthesis of these advanced materials. nih.gov

Through reactions like the Heck or Suzuki couplings, this compound can be used to synthesize fluorinated dienes or styrenes. wikipedia.orgorganic-chemistry.org These resulting monomers can then be polymerized to create novel fluoropolymers. The incorporation of the trifluoromethyl group can lead to materials with low surface energy, low refractive index, and high gas permeability. Such materials find applications in areas like advanced coatings, separation membranes, and optical fibers. Furthermore, the defined stereochemistry of the alkene can translate into polymers with specific tacticities, influencing their macroscopic properties such as crystallinity and mechanical strength. The use of fluorinated building blocks is also critical in the development of liquid crystals and other organic electronic materials. nih.gov

Utility of Stereodefined Fluorinated Alkenes in Precision Chemical Synthesis

Precision in chemical synthesis requires controlling every aspect of a molecule's three-dimensional structure, a concept known as stereocontrol. Many reactions can produce multiple stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. However, in fields like pharmacology, different stereoisomers can have dramatically different or even opposing biological effects.

A reaction that produces a predominance of one stereoisomer over others is called stereoselective. A reaction where the stereochemistry of the starting material directly determines the stereochemistry of the product is termed stereospecific. masterorganicchemistry.com All stereospecific reactions are inherently stereoselective. masterorganicchemistry.com

The use of a stereochemically pure starting material like this compound is a cornerstone of precision synthesis. Its defined 'Z' configuration allows for the predictable and controlled synthesis of a single product isomer. Many palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are stereospecific, meaning they proceed with retention of the alkene's geometry. wikipedia.orglookchem.com For example, coupling this compound with an arylboronic acid via a Suzuki reaction will stereospecifically yield the (Z)-alkene product. lookchem.com

This control is invaluable as it eliminates the need for difficult and often costly separation of isomeric mixtures, leading to more efficient and economical synthetic routes. The ability to reliably produce a single, well-defined fluorinated stereoisomer is essential for creating complex molecules with predictable structures and functions, whether for drug discovery, agrochemical development, or materials science. nih.gov

Environmental Fate and Atmospheric Degradation of Z 1 Bromo 3,3,3 Trifluoroprop 1 Ene Analogues

Atmospheric Lifetime and Key Degradation Pathways

The primary removal process for unsaturated halogenated hydrocarbons from the atmosphere is their reaction with photochemically generated hydroxyl (OH) radicals. nih.govharvard.edu For analogues of (Z)-1-bromo-3,3,3-trifluoroprop-1-ene, this gas-phase reaction is the principal degradation pathway, determining their atmospheric lifetime.

Theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene (BTP) with OH radicals have identified two main reaction channels: OH radical addition to the carbon-carbon double bond and H-atom abstraction. nih.gov These reactions initiate the breakdown of the molecule in the troposphere. nih.gov

The atmospheric lifetime of these compounds is relatively short. For instance, the chloro-analogue, (Z)-1-chloro-3,3,3-trifluoropropene ((Z)-CF3CH=CHCl), has an estimated atmospheric local lifetime of approximately 11 days with respect to reaction with OH radicals. nasa.gov Its stereoisomer, (E)-1-chloro-3,3,3-trifluoropropene, has a longer lifetime of about 34 days, highlighting the influence of molecular geometry on reactivity. nasa.gov Another analogue, 2-bromo-3,3,3-trifluoropropene, is also recognized as a substance that will undergo degradation in the atmospheric environment. rsc.org Given these findings, this compound is expected to have a similarly short atmospheric residence time, preventing significant accumulation in the atmosphere.

| Compound | Isomer | Atmospheric Lifetime (OH reaction) |

| 1-Chloro-3,3,3-trifluoropropene | (Z) | ~11 days nasa.gov |

| 1-Chloro-3,3,3-trifluoropropene | (E) | ~34 days nasa.gov |

| 3,3,3-Trifluoropropene (B1201522) | - | ~19 hours (OH reaction) nih.gov |

This interactive table provides a summary of the atmospheric lifetimes of analogous compounds.

Products of Atmospheric Oxidation (e.g., via Reaction with Hydroxyl Radicals)

The oxidation of this compound analogues by OH radicals leads to the formation of several degradation products. The initial step involves the addition of the OH radical to the C=C double bond, forming a bromo-fluoro-hydroxypropyl radical. nih.govrsc.org This highly reactive intermediate subsequently reacts with atmospheric oxygen (O2) and nitrogen oxides (NOx). rsc.org

For the analogous compound 2-bromo-3,3,3-trifluoropropene, the primary initial product is the CF3CBrCH2OH radical. rsc.org Further reactions of this radical with O2 and NO are expected to yield a series of smaller, oxygenated compounds. rsc.org

Studies on the OH-initiated oxidation of (E)- and (Z)-1-chloro-3,3,3-trifluoropropene have identified several stable end-products. nasa.gov The degradation of these chloro-analogues was found to produce trifluoroacetaldehyde (B10831) (CF3CHO), formyl chloride (HC(O)Cl), and trifluoroacetyl chloride (CF3C(O)Cl). nasa.gov By analogy, the atmospheric oxidation of this compound is predicted to yield corresponding brominated and fluorinated carbonyl compounds. Potential products would likely include trifluoroacetaldehyde (CF3CHO), formyl bromide (HC(O)Br), and trifluoroacetyl bromide (CF3C(O)Br).

| Precursor Compound | Identified/Predicted Oxidation Products |

| (Z)-1-Chloro-3,3,3-trifluoropropene nasa.gov | CF3CHO, HC(O)Cl, CF3C(O)Cl |

| 2-Bromo-3,3,3-trifluoropropene rsc.org | CF3CBrCH2OH radical (intermediate) |

| This compound | CF3CHO, HC(O)Br, CF3C(O)Br (predicted) |

This interactive table shows the observed and predicted products from the atmospheric oxidation of the target compound and its analogues.

Photochemical Degradation Mechanisms in the Troposphere

The degradation of this compound and its analogues in the troposphere is driven by photochemical processes. The central mechanism is the reaction with hydroxyl radicals (OH), often referred to as the "detergent of the atmosphere." harvard.eduunito.it

The formation of OH radicals in the troposphere is initiated by the photolysis (breakdown by sunlight) of ozone (O3) at ultraviolet wavelengths (λ < 310 nm). harvard.educopernicus.org This process generates an electronically excited oxygen atom, O(¹D), which can then react with water vapor (H2O) to produce two OH radicals. unito.itcopernicus.org

Key Reactions in OH Formation:

O₃ + hν (sunlight) → O(¹D) + O₂ copernicus.org

O(¹D) + H₂O → 2•OH copernicus.org

Once formed, the highly reactive OH radical attacks the electron-rich double bond of the halogenated alkene, initiating the degradation cascade described in the previous section. nih.govunito.it The atmospheric lifetime of the OH radical itself is very short, typically less than a second, meaning its concentration is determined by local conditions such as sunlight intensity, and the concentrations of ozone, water vapor, and other reactive gases. unito.it The degradation products, such as bromoacetone, can also undergo photolysis, breaking down further into smaller species. researchgate.net

Environmental Transport and Distribution of Organobromine Compounds

Organobromine compounds are naturally produced in significant quantities, particularly in marine environments. wikipedia.orgnih.gov Oceans are estimated to release 1–2 million tons of bromoform (B151600) and 56,000 tons of bromomethane (B36050) annually. wikipedia.org These natural emissions contribute to the global biogeochemical cycle of bromine. princeton.edu In terrestrial ecosystems, bromine can be incorporated into soil organic matter through enzymatic processes during the decay of plant litter. princeton.edu

Anthropogenic organobromine compounds, like this compound, are released into the atmosphere from industrial uses. Due to their relatively short atmospheric lifetimes, their transport is largely confined to the local and regional troposphere. Unlike long-lived compounds such as chlorofluorocarbons (CFCs), they are not expected to be transported in significant quantities to the stratosphere. harvard.edu Their distribution will be highest near emission sources, with concentrations decreasing as they are dispersed and degraded. The degradation products are typically more water-soluble and are eventually removed from the atmosphere through wet deposition (rain) or dry deposition. harvard.edu

Comparative Analysis of Environmental Impact with Other Halogenated Alkenes

The environmental impact of halogenated alkenes is largely determined by their atmospheric lifetime, ozone depletion potential (ODP), and global warming potential (GWP). Modern hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs), such as the analogues of this compound, have been designed to have minimal environmental impact compared to older classes of halogenated compounds.

The short atmospheric lifetimes of these compounds, typically on the order of days to weeks, mean they are destroyed in the lower atmosphere before they can reach the stratospheric ozone layer. nasa.gov This results in a negligible ODP. For comparison, CFCs, which are very slow to react with OH radicals, have atmospheric lifetimes of many decades and consequently have high ODPs. harvard.edu

The GWP is also significantly lower for these short-lived compounds. The GWP (on a 100-year time horizon) for (Z)-1-chloro-3,3,3-trifluoropropene is estimated to be around 3, while its (E) isomer has a GWP of about 10. nasa.gov These values are orders of magnitude lower than those for hydrofluorocarbons (HFCs) and CFCs, which can have GWPs in the thousands. The rapid degradation of this compound and its analogues prevents them from contributing significantly to long-term climate forcing.

| Compound Class | Example | Typical Atmospheric Lifetime | Key Environmental Impact |

| Hydrobromofluoroolefin | This compound (analogue) | Days nasa.gov | Low GWP, Negligible ODP |

| Hydrochlorofluoroolefin | (Z)-1-Chloro-3,3,3-trifluoropropene | ~11 days nasa.gov | Low GWP (~3), Negligible ODP nasa.gov |

| Very Short-Lived Substance | Bromoform (CHBr₃) | ~2 weeks copernicus.org | Source of tropospheric and stratospheric bromine copernicus.org |

| Chlorofluorocarbon (CFC) | CFC-11 | ~52 years | High ODP, High GWP |

This interactive table provides a comparative analysis of the environmental impact of different classes of halogenated compounds.

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions Regarding (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene

The synthesis of 1-bromo-3,3,3-trifluoropropene isomers has been a subject of considerable research, driven by the need for cost-effective and scalable production methods. Early approaches involved the bromination of 3,3,3-trifluoropropene (B1201522) followed by dehydrobromination; however, this method was found to be expensive and ill-suited for large-scale industrial operations. google.com

A significant advancement came with the development of methods utilizing 3,3,3-trifluoropropyne (B1345459) as a starting material. One key contribution involves the reaction of 3,3,3-trifluoropropyne with hydrogen bromide (HBr). google.com This hydrobromination reaction can be performed at low temperatures, sometimes in the presence of a catalyst like aluminum bromide (AlBr₃), to produce 1-bromo-3,3,3-trifluoropropene in high yields. google.com

Further refinement of this approach has led to a patented method designed for commercial-scale production. This process involves reacting 3,3,3-trifluoropropene with HBr at elevated temperatures, ranging from 150°C to 800°C, in the presence of an active carbon catalyst. google.com This catalytic method is reported to achieve high conversion rates, yields, and excellent selectivity for the desired product, representing a substantial improvement in economic viability. google.com

Theoretical studies have also played a crucial role in understanding the compound's fundamental reactivity. Comprehensive computational analysis of the reaction between 1-bromo-3,3,3-trifluoropropene and hydroxyl (OH) radicals has elucidated the potential energy surfaces and identified multiple reaction pathways. nih.govmdpi.com These studies provide a molecular-level understanding of its atmospheric and combustion chemistry.

| Property | Value |

| Molecular Formula | C₃H₂BrF₃ |

| Molecular Weight | 174.95 g/mol |

| Boiling Point | 57-58°C |

| Density | 1.728 g/cm³ |

| Refractive Index | 1.394 |

| CAS Number | 149597-48-8 |

| Data sourced from Alfa Chemical. alfachemch.com |

Exploration of Emerging Research Avenues in Fluorinated Olefin Chemistry

The study of this compound is situated within the broader, rapidly advancing field of fluorinated olefin chemistry. Several emerging research avenues are relevant to this compound.

Catalytic Functionalization: Modern organic synthesis is increasingly focused on the late-stage functionalization of complex molecules. Developing novel catalytic methods (e.g., transition-metal catalyzed, photoredox, or organocatalytic) to selectively functionalize the C-Br bond or the C=C double bond of this compound is a promising frontier. This would enable its direct incorporation into advanced materials and pharmacologically active compounds.

Fluorinated Polymers: There is growing interest in semifluorinated polymers, which exhibit unique properties such as low surface energy and high thermal stability. rsc.org this compound could serve as a valuable monomer or co-monomer in polymerization reactions to create novel fluoropolymers with tailored properties for specialized applications.

Fluorinated Heterocycles: Fluorine-containing heterocycles are of immense importance in medicinal chemistry. mdpi.com The reactivity of the double bond and the bromo substituent in this compound makes it a potential precursor for synthesizing novel fluorinated carbo- and heterocyclic structures through reactions like cycloadditions and annulations. researchgate.netresearchgate.net

Fluorocarbanion Chemistry: The addition of fluoride (B91410) ions to fluorinated alkenes can generate stable fluorocarbanions, which are powerful intermediates in synthesis. dur.ac.uk Investigating the generation and reactivity of carbanions derived from this compound could unlock new synthetic transformations.

Prospective for Novel Applications and Methodologies Utilizing the Compound

The unique combination of a trifluoromethyl group, a double bond, and a bromine atom in a single molecule opens up prospects for new applications and synthetic methods.

Advanced Fire Suppressants: A major application prospect for 1-bromo-3,3,3-trifluoropropene is as a next-generation fire extinguishant. google.com It is considered a potential replacement for Halon 1301 due to its low ozone depletion potential (ODP) and global warming potential (GWP). mdpi.com Future research will likely focus on optimizing its performance, particularly in mixtures with inert gases, which show strong synergistic fire-suppression effects. researchgate.net

Agrochemical and Pharmaceutical Synthesis: The compound is a valuable building block for introducing the trifluoropropenyl moiety into organic molecules. This group can enhance metabolic stability and bioavailability. mdpi.com It has been identified as a key intermediate for agrochemicals and has been used in the synthesis of anti-cancer drugs. google.comgoogle.com Future methodologies will likely focus on developing efficient cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to attach this fragment to complex molecular scaffolds.

Precursor for Other Fluorinated Building Blocks: The compound serves as a precursor to other valuable fluorinated reagents. For instance, dehydrobromination of 1-bromo-3,3,3-trifluoropropene provides a route to 3,3,3-trifluoropropyne, another important C3 building block in fluorine chemistry. google.com

| Synthetic Method | Starting Materials | Conditions/Catalyst | Key Features |

| Hydrobromination | 3,3,3-Trifluoropropyne, HBr | Low temperature, AlBr₃ (optional) | High yield |

| Catalytic Hydrobromination | 3,3,3-Trifluoropropene, HBr | 150-800°C, Active Carbon | High conversion and selectivity; suitable for scale-up. google.com |

| Bromination/Dehydrobromination | 3,3,3-Trifluoropropene, Bromine | Two-step process | Expensive, not ideal for large scale. google.com |

Q & A

Q. What are the common synthetic routes for (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene in laboratory settings?

Synthesis of halogenated trifluoropropenes often involves stereoselective halogenation or coupling reactions. For example, (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene has been used in base-mediated C–O coupling with phenols to synthesize β-trifluoromethyl vinyl ethers . Adapting this methodology, brominated analogs like this compound may be synthesized via nucleophilic substitution or metal-catalyzed cross-coupling reactions using bromine sources (e.g., Br₂, HBr, or N-bromosuccinimide). Reaction conditions (temperature, solvent, catalyst) must be optimized to favor the (Z)-isomer, as steric and electronic factors influence stereoselectivity.

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹⁹F and ¹H NMR to confirm the Z-configuration via coupling constants and chemical shifts. For example, vicinal fluorines in Z-isomers typically exhibit distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., average mass ~156.957 g/mol for related bromo-trifluoropropenes) and isotopic patterns .

- Gas Chromatography (GC) : To assess purity and distinguish isomers using retention indices.

Q. What storage conditions are recommended to prevent degradation of this compound?

Halogenated alkenes are often sensitive to light, heat, and moisture. Store in amber glassware under inert gas (N₂ or Ar) at 0–6°C, as recommended for structurally similar compounds like 2-bromo-5-(trifluoromethyl)pyridine . Degradation products (e.g., HBr) should be monitored via periodic GC or NMR analysis.

Advanced Questions

Q. How can stereoselectivity be controlled during the synthesis of this compound derivatives?

Stereoselectivity in Z-configuration formation is influenced by:

- Reaction Mechanism : Transition-state stabilization in SN2 reactions favors anti-addition, while radical pathways may allow for different stereochemical outcomes.

- Catalysts : Palladium or copper catalysts in cross-coupling reactions can enhance stereocontrol. For example, base-mediated coupling of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with phenols achieved high stereoselectivity for Z-alkenes .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) may stabilize intermediates, favoring Z-isomer formation.

Q. What thermodynamic models are applicable for predicting phase behavior under high-pressure conditions?

The Helmholtz energy equation of state (EoS) has been validated for trans-1-chloro-3,3,3-trifluoroprop-1-ene (R1233zd(E)), covering temperatures up to 450 K and pressures up to 100 MPa . While direct data for the bromo analog is limited, similar EoS frameworks can be applied by adjusting parameters for bromine’s higher molecular weight and polarizability. Computational tools (e.g., REFPROP) should incorporate experimental vapor-liquid equilibrium (VLE) data to refine predictions.

Q. How should researchers resolve discrepancies between experimental and computational reactivity data?

Discrepancies may arise from:

- Incomplete Basis Sets in DFT Calculations : Use higher-level theories (e.g., CCSD(T)) to improve accuracy for fluorine- and bromine-containing systems.

- Experimental Artifacts : For example, trace moisture or oxygen can catalyze side reactions. Validate purity via GC-MS and ensure inert reaction conditions.

- Thermodynamic Assumptions : Cross-check computational phase-behavior predictions with experimental measurements (e.g., differential scanning calorimetry) .

Methodological Notes

- Stereochemical Analysis : Coupling constants (J values) in ¹H NMR and ¹⁹F-¹H heteronuclear coupling provide critical insights into Z/E configurations .

- Safety Protocols : Brominated compounds may release toxic HBr upon decomposition. Use fume hoods and personal protective equipment (PPE), as highlighted in safety guidelines for trans-1-chloro-3,3,3-trifluoroprop-1-ene .

- Environmental Impact : Assess ozone depletion potential (ODP) and global warming potential (GWP) using EPA SNAP program criteria, as done for related refrigerants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.